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molecular formula C12H8BrN3 B8303817 5-bromo-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

5-bromo-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8303817
M. Wt: 274.12 g/mol
InChI Key: KOCWSFOVUAXFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

To a solution of 5-bromo-3-(pyridin-3-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (662 mg, 1.55 mmol) in acetone (30 mL) and methanol (20 mL) was added 2N NaOH (1.8 mL). The reaction was heated in a 65° C. oil bath for 1 h and then evaporated to near dryness. The crude reaction product was partitioned between EtOAc and 1N NaOH and extracted. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give product that was used for the next step without any further purification. LCMS-ESI+: calc'd for C12H8BrN3: 274.0 (M+H+); found: 274.1 (M+H+).
Name
5-bromo-3-(pyridin-3-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.[OH-].[Na+]>CC(C)=O.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-3-(pyridin-3-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
662 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2C=2C=NC=CC2)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give product that
CUSTOM
Type
CUSTOM
Details
was used for the next step without any further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=NC1)NC=C2C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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